(S)-tert-butyl 2-oxo-1-phenylethylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

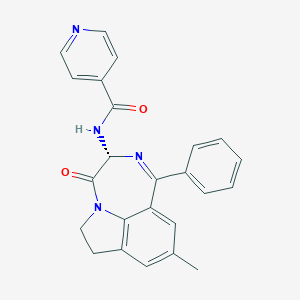

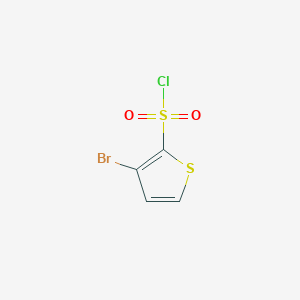

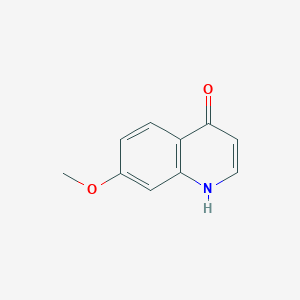

“(S)-tert-butyl 2-oxo-1-phenylethylcarbamate” is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of “(S)-tert-butyl 2-oxo-1-phenylethylcarbamate” consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . Unfortunately, I could not find more detailed information on the molecular structure of this compound.Physical And Chemical Properties Analysis

“(S)-tert-butyl 2-oxo-1-phenylethylcarbamate” has a molecular weight of 235.28 g/mol . Unfortunately, I could not find more detailed information on the physical and chemical properties of this compound.科学的研究の応用

Organic Synthesis

This compound is used in the synthesis of highly functionalized heterocycles . The Biginelli reaction, an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue), is a rapid and easy synthesis method that uses this compound .

Antimicrobial Applications

A series of compounds similar to N-BOC-L-PHENYLGLYCINAL were synthesized and evaluated in vitro for their antimicrobial potential . The results showed promising antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents .

Anticancer Applications

The same series of compounds were also evaluated for their anticancer potential . One of the compounds showed more potency than the standard drug 5-fluorouracil against HCT-116, a colon cancer cell line . This suggests that N-BOC-L-PHENYLGLYCINAL and similar compounds could have potential applications in anticancer drug development .

Protection of Amines

N-BOC-L-PHENYLGLYCINAL is used in the N-Boc protection of amines . This process is important in modern synthetic chemistry, as it allows for the protection of the amine group, which is present in various biologically active compounds .

Synthesis of Chiral N-Protected α-Amino Aldehydes

Chiral N-protected α-amino aldehydes are valuable building blocks that have seen numerous applications in the synthesis of biologically active molecules . N-BOC-L-PHENYLGLYCINAL is used in their synthesis .

Biocatalysis

N-BOC-L-PHENYLGLYCINAL can be used in biocatalysis, a type of enzymatic catalysis. For example, it has been used in the synthesis of ®- and (S)-phenylglycinol from bio-based L-phenylalanine via biocatalysis .

作用機序

Biochemical Pathways

N-BOC-L-PHENYLGLYCINAL is an amino acid derivative and could potentially be involved in various biochemical pathways related to protein synthesis and metabolism .

Action Environment

The action, efficacy, and stability of N-BOC-L-PHENYLGLYCINAL could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . .

特性

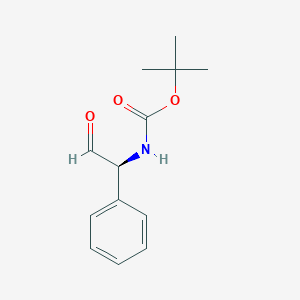

IUPAC Name |

tert-butyl N-[(1S)-2-oxo-1-phenylethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVGKAAGTGDOGA-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-butyl 2-oxo-1-phenylethylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

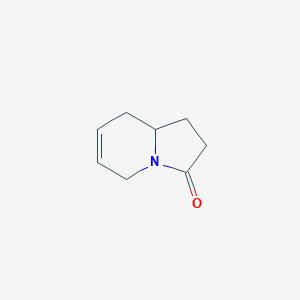

![3,3-dimethyl-2H-furo[2,3-b]pyridine](/img/structure/B63710.png)

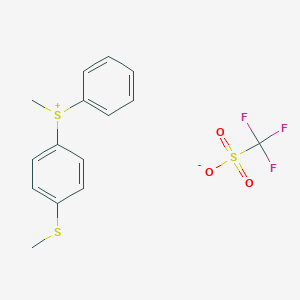

![(1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol](/img/structure/B63723.png)